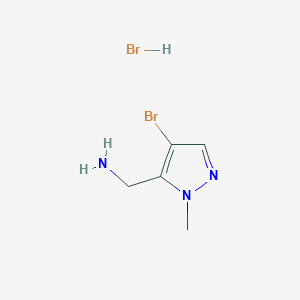

(4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide

Description

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide (CAS: 1431965-13-7) is a pyrazole-derived compound with the molecular formula C₅H₉Br₂N₃ and a molar mass of 270.95 g/mol . It consists of a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a methanamine group at the 5-position, which is stabilized as a hydrobromide salt. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules .

Properties

IUPAC Name |

(4-bromo-2-methylpyrazol-3-yl)methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.BrH/c1-9-5(2-7)4(6)3-8-9;/h3H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTJIORHBDMNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

Coupling Reactions: It can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products:

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Dehalogenated pyrazoles or amines.

Scientific Research Applications

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: It serves as a building block for the construction of more complex heterocyclic compounds.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It can be used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methanamine group can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Family

Key Observations:

- Substituent Effects: The methyl/ethyl groups at the 1-position influence solubility and metabolic stability.

- Salt Forms : The hydrobromide salt in the target compound improves crystallinity and handling compared to free bases like the ethyl analogue .

- Functional Groups : Carboximidamide (in compound ) and ketone (in compound ) substituents introduce hydrogen-bonding capabilities, altering reactivity and biological activity.

Stability and Reactivity

- Thermal Stability : The target compound’s hydrobromide salt likely decomposes at elevated temperatures, releasing hydrogen bromide (HBr) gas, similar to methanamine hydrochloride (melting point: 248–253°C) .

- Reactivity : Bromine at the 4-position facilitates nucleophilic aromatic substitution, while the methyl group at the 1-position sterically hinders certain reactions compared to unsubstituted pyrazoles .

Biological Activity

(4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide (CAS: 1431965-13-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is CHBrN, with a molecular weight of 270.95 g/mol. Its structural characteristics include a pyrazole ring substituted with a bromine atom and a methanamine group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 270.95 g/mol |

| IUPAC Name | (4-bromo-2-methylpyrazol-3-yl)methanamine;hydrobromide |

| SMILES | CN1C(=C(C=N1)Br)CN.Br |

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Pyrazole compounds have been shown to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance, a study demonstrated that certain pyrazole derivatives effectively inhibited tumor cell proliferation in vitro, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. One study highlighted the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antibacterial agent. Research indicates that some pyrazole derivatives possess significant antibacterial activity against various pathogens, making them candidates for further development in antibiotic therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromine atom at the 4-position of the pyrazole ring enhances its binding affinity to target proteins involved in cancer progression and inflammatory responses. Modifications to the methanamine group can also influence the compound's pharmacokinetic properties, such as solubility and permeability .

Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers synthesized various pyrazole derivatives and evaluated their antitumor efficacy against several cancer cell lines. The results indicated that compounds similar to this compound exhibited potent inhibitory effects on cell viability, particularly in breast cancer models .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study found that these compounds could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.